molecular formula C13H14IN B2608578 2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole CAS No. 2194965-75-6

2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole

Cat. No.: B2608578
CAS No.: 2194965-75-6
M. Wt: 311.166
InChI Key: CUFWXSLDWBSLJU-UHFFFAOYSA-N
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Description

“2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole” is an organic compound . It is part of a class of compounds known as heterocyclic indoles . These compounds and their derivatives are often used in the manufacturing of drugs, with common applications in the treatment of bacterial and viral infections .


Synthesis Analysis

The synthesis of indole derivatives, such as “this compound”, can be achieved through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, as it belongs to the class of indoles, which are prominent in natural and non-natural products of biological and pharmaceutical importance . Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include Fischer indolisation and indole N-alkylation . These are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • The synthesis of related compounds often involves innovative methodologies for constructing complex molecular scaffolds. For example, the formation of cyclohepta[b]indole scaffolds via Heck cyclization has been explored as a strategy for creating structural analogues of bioactive compounds, highlighting the versatility of these frameworks in drug design (Goswami, Borah, & Phukan, 2015; Goswami, Borah, & Phukan, 2015).
  • Novel methodologies for synthesizing highly functionalized and unsymmetrically substituted cyclohepta[b]indoles are of central interest due to their broad spectrum of biological activities. This includes overcoming synthetic obstacles to access these complex structures, which have shown potential in therapeutic applications (Stempel & Gaich, 2016).

Biological Activities and Applications

  • Cyclohepta[b]indoles are recognized for their biological profiles, including inhibition of various cellular processes and activities against diseases. These compounds, either as natural products or pharmaceuticals, demonstrate the potential for developing new therapeutics, reflecting their significance in medicinal chemistry (Stempel & Gaich, 2016).
  • Specific syntheses of cyclohepta[b]indole derivatives aim at creating compounds with potential antimicrobial, anticancer, and anti-HIV activities. This underscores the importance of these structures in designing drugs with targeted biological effects (Goswami, Borah, & Phukan, 2015; Goswami, Borah, & Phukan, 2015).

Future Directions

The future directions for “2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole” could involve further exploration of its potential applications in drug discovery and development, given the prominence of indoles in pharmaceuticals . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Mechanism of Action

Target of Action

The primary targets of 2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole It is known that indole compounds often interact with various biological targets, influencing cellular processes .

Mode of Action

The specific mode of action of This compound is not well-documented. Indole compounds, in general, are known to interact with their targets through various mechanisms. For instance, the introduction of electron-withdrawing groups on the indole or on the carbonyl components can accelerate the reaction rate .

Biochemical Pathways

The biochemical pathways affected by This compound For example, a gold-catalyzed cascade [4+3] cycloaddition/C-H functionalization has been reported .

Result of Action

The molecular and cellular effects of This compound It is known that indole compounds can influence various cellular processes, contributing to advancements in various scientific fields.

Action Environment

Properties

IUPAC Name

2-iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14IN/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFWXSLDWBSLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NC3=C2C=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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